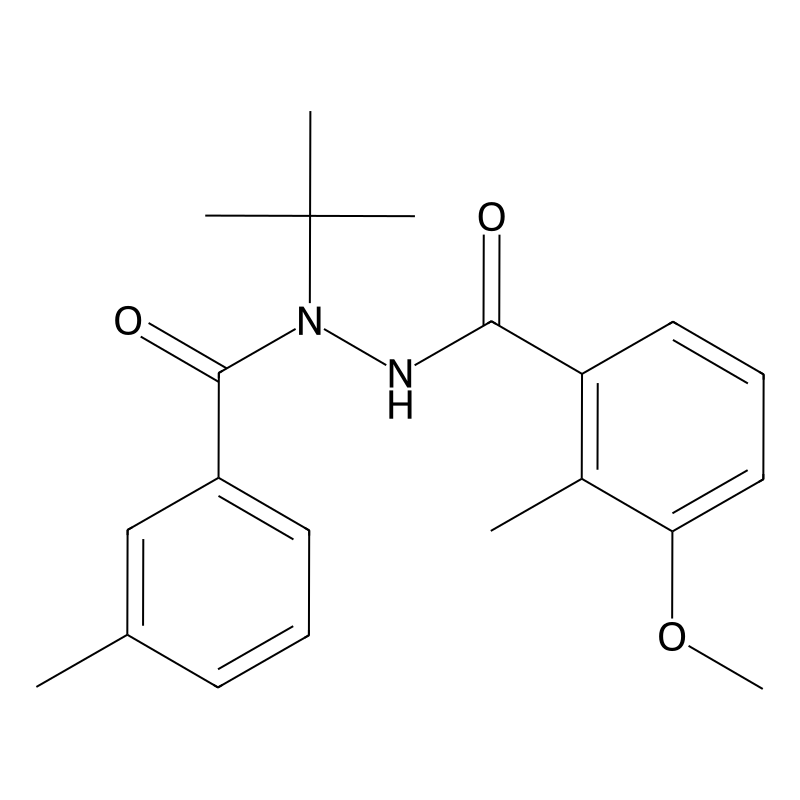

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide is a synthetic organic compound with the molecular formula . It belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group (-NH-NH2) linked to carbonyl groups. This compound features a tert-butyl group, a methoxy group, and a 3-methylbenzoyl moiety, contributing to its unique chemical properties and potential biological activities.

The synthesis of N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide generally involves the reaction between 3-methoxy-2-methylbenzoyl chloride and tert-butylhydrazine. The reaction can be represented as follows:

- Formation of Hydrazide:

The purification process typically involves hydrolysis and alkalization steps to isolate the desired product from byproducts, such as 3-methoxy-2-methylbenzoic acid. The purification method includes adjusting pH levels and filtering to obtain high-purity compounds .

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide has been investigated for its biological activities, particularly its inhibitory effects on various enzymes. Related compounds in the benzohydrazide class have shown promising results as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. In studies, derivatives of benzohydrazides exhibited significant inhibitory activity, suggesting that N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide may possess similar properties .

The synthesis of N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide can be achieved through several methods:

- Direct Reaction:

- Reacting 3-methoxy-2-methylbenzoyl chloride with tert-butylhydrazine in an appropriate solvent under reflux conditions.

- Purification Method:

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide may find applications in various fields:

- Pharmaceuticals: As a potential drug candidate for managing diabetes by inhibiting α-glucosidase.

- Chemical Research: As a reagent in organic synthesis for developing new hydrazone derivatives.

The unique structural features may also allow for further modifications leading to novel compounds with enhanced biological activities.

Several compounds share structural similarities with N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide. These include:

- N'-substituted benzylidene benzohydrazides: Known for their diverse biological activities.

- Hydrazone derivatives: Often synthesized for their potential pharmacological properties.

- Benzohydrazides with varying substituents: Such as alkyl or aryl groups that influence their reactivity and biological activity.

Comparison TableCompound Name Structure Features Biological Activity N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide Tert-butyl, methoxy, 3-methylbenzoyl Potential α-glucosidase inhibitor N'-substituted benzylidene benzohydrazides Varying substitutions on benzene rings Diverse enzyme inhibitors Hydrazone derivatives Hydrazine linkage with carbonyl groups Antimicrobial and anticancer Benzohydrazides with different substituents Various alkyl or aryl groups Varies widely

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide | Tert-butyl, methoxy, 3-methylbenzoyl | Potential α-glucosidase inhibitor |

| N'-substituted benzylidene benzohydrazides | Varying substitutions on benzene rings | Diverse enzyme inhibitors |

| Hydrazone derivatives | Hydrazine linkage with carbonyl groups | Antimicrobial and anticancer |

| Benzohydrazides with different substituents | Various alkyl or aryl groups | Varies widely |

This comparison highlights the uniqueness of N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide due to its specific substituents which may confer distinct biological properties not found in other similar compounds.

The development of benzohydrazide scaffolds represents a significant milestone in the evolution of medicinal chemistry, with these compounds emerging as versatile building blocks for pharmaceutical applications. Benzohydrazide (C₇H₈N₂O) is fundamentally characterized by a benzene ring linked to a hydrazide functional group (–NH–NH–CO–), creating a structural framework that enables diverse reactivity patterns. The historical progression of benzohydrazide research can be traced through decades of systematic investigations, beginning with basic structural elucidations and advancing to sophisticated applications in drug design and development.

The foundational understanding of benzohydrazide chemistry was established through comprehensive studies of synthesis methodologies and reaction mechanisms. Traditional synthetic approaches involved the reaction of benzoic acid derivatives with hydrazine hydrate, a process that has been subsequently refined through the implementation of microwave-assisted synthesis techniques. These technological advances have significantly reduced reaction times while improving yields, with some microwave-mediated reactions completing in under 20 minutes and achieving yields ranging from 40% to 74% depending on starting materials. The evolution of synthetic methodologies has paralleled the growing recognition of benzohydrazides as privileged scaffolds in medicinal chemistry.

Industrial production methods have evolved to accommodate large-scale synthesis requirements, typically employing controlled reaction conditions to ensure high yield and purity. The most common industrial approach involves the reaction of methyl benzoate with hydrazine hydrate in ethanol as a solvent, following the general equation: C6H5COOCH3 + NH2NH2 → C6H5CONHNH2 + CH3OH. This reaction is usually conducted under reflux conditions to facilitate efficient formation of the desired benzohydrazide products, demonstrating the scalability and practical viability of benzohydrazide synthesis for commercial applications.

Significance in Medicinal Chemistry and Drug Discovery

The significance of benzohydrazides in medicinal chemistry stems from their remarkable ability to exhibit diverse biological activities across multiple therapeutic areas. These compounds have demonstrated substantial potential as antimicrobial agents, with research indicating that benzohydrazide derivatives possess promising antimicrobial properties against various pathogens. Notable applications include antileishmanial activity, where certain derivatives have demonstrated significant efficacy against Leishmania species, often outperforming standard treatments in comparative studies.

The anticancer properties of benzohydrazide derivatives represent another crucial area of medicinal chemistry applications. Several derivatives have been extensively evaluated for their ability to inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with some compounds exhibiting IC50 values lower than those of established chemotherapeutics. The mechanisms of action underlying these anticancer effects include the induction of apoptosis in cancer cells through various pathways, such as microtubule disruption and inhibition of specific kinases. Research has identified compounds with dual action on iron metabolism and chromatin modulation, leading to cell proliferation arrest across various cancer types while sparing normal cells.

Antibacterial applications of benzohydrazides have revealed their potential in addressing the critical challenge of antibiotic resistance. Studies have demonstrated that phenylacetamide and benzohydrazide derivatives exhibit significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL. Particularly noteworthy are compounds that display enhanced selectivity and potency against bacterial DNA topoisomerases, making them promising candidates for developing new antibacterial agents capable of overcoming resistance mechanisms. The post-antibiotic effect observed with these compounds, lasting approximately 2 hours at 1× MIC concentrations, demonstrates their sustained antibacterial activity comparable to established antibiotics such as ciprofloxacin and gentamicin.

Classification within Hydrazide-Hydrazone Compound Family

Hydrazones constitute a significant class of organic compounds characterized by the structure R1R2C=NNH2, representing derivatives of ketones and aldehydes where oxygen has been replaced with the NNH2 group. These azomethine compounds containing the -NHN=CH- moiety represent an important class for new drug development applications. The formation of hydrazones occurs through the reaction of hydrazine or hydrazide with aldehydes and ketones, creating compounds with distinctive structural features that include nucleophilic imine and amino-type nitrogens, an imine carbon with both electrophilic and nucleophilic character, configurational isomerism stemming from the intrinsic nature of the C=N bond, and in most cases an acidic N–H proton.

The classification system for hydrazones encompasses five main types: amine hydrazones, phenyl hydrazones, acyl hydrazones, benzoyl hydrazones, and heteroaryl hydrazones. Benzoyl hydrazones are further subdivided into aliphatic carbonyl derivatives and aromatic carbonyl derivatives, with the aromatic category being classified as either heterocyclic or non-heterocyclic compounds. This hierarchical classification system provides a comprehensive framework for understanding the structural diversity within the hydrazide-hydrazone family and facilitates the systematic investigation of structure-activity relationships.

The versatility of hydrazide-hydrazone compounds extends to their coordination chemistry applications, where aroyl hydrazones function as ligands in coordination complexes. These ligands are readily available and versatile, capable of exhibiting various denticities and functionalities depending on the nature of starting materials employed in their preparation. The general formula for substituted aroylhydrazones demonstrates the structural flexibility that enables diverse chemical modifications and biological activities.

Comparative Analysis of Related Benzohydrazide Compounds

The comparative analysis of benzohydrazide compounds reveals significant structural and functional diversity within this chemical family. N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, a closely related compound to the target molecule, serves as an important reference point for understanding structure-activity relationships. This compound features a molecular formula of C13H20N2O2 with a molecular weight of 236.31 g/mol, and functions primarily as an intermediate in insecticide synthesis, particularly for methoxyfenozide production.

The mechanism of action for related tert-butyl benzohydrazide compounds involves mimicking natural ecdysone hormones in insects, leading to disruption of normal hormonal signaling pathways. This biological activity results in impaired growth and development, molting disruption, and eventual mortality in target insect species. The compound demonstrates slight solubility in chloroform and methanol, which influences its bioavailability and efficacy in pest control applications.

Physical and chemical properties of related compounds provide important insights into the behavior of the benzohydrazide family. For instance, N'-tert-butyl-3-methoxy-2-methylbenzohydrazide exhibits a melting point of 100-104°C, a predicted boiling point of 331.9±42.0°C, and a density of 1.034±0.06 g/cm³. The compound appears as an off-white solid and demonstrates a predicted pKa value of 12.31±0.23. These properties indicate stability under standard conditions while suggesting potential reactivity under specific circumstances.

The synthesis of methoxyfenozide intermediates, including various substituted benzoyl chlorides, demonstrates the industrial significance of benzohydrazide chemistry. Patents describe efficient synthetic methods employing 3,5-dimethylbenzoic acid or 3-methoxy-2-methylbenzoic acid with bis(trichloromethyl) carbonate under organic amine catalysis. These processes achieve high yields (85-92.2%) and excellent purity (98-99%) for key intermediates used in insecticide production.

Research Significance of N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide

The research significance of N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide extends beyond its structural complexity to encompass its potential applications in multiple scientific disciplines. This compound represents an advanced derivative within the benzohydrazide family, incorporating both methoxy and methylbenzoyl substitutions that may confer unique biological properties and synthetic utility. The presence of the tert-butyl group provides steric hindrance that can influence molecular interactions and stability, while the methoxy and methylbenzoyl substituents offer additional sites for chemical modification and biological target recognition.

Current research trends in benzohydrazide chemistry emphasize the development of compounds with enhanced selectivity and reduced toxicity profiles. The specific substitution pattern of N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide positions it as a candidate for investigating structure-activity relationships in various biological systems. The compound's molecular architecture suggests potential applications in enzyme inhibition studies, particularly against targets involved in bacterial DNA replication and cancer cell proliferation.

The synthetic accessibility of this compound through established benzohydrazide chemistry protocols makes it an attractive target for medicinal chemistry investigations. The presence of multiple functional groups enables diverse chemical transformations, including oxidation, reduction, and substitution reactions, thereby expanding the potential for developing analogs with optimized biological properties. Furthermore, the compound's structural features align with current pharmaceutical design principles that emphasize drug-like properties and favorable pharmacokinetic profiles.

General Synthetic Routes for N-substituted Benzohydrazides

Condensation Reaction Mechanisms

The formation of N-substituted benzohydrazides typically proceeds via acid-catalyzed condensation between hydrazine derivatives and carbonyl compounds. In the case of N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide, the reaction involves a two-step mechanism:

- Nucleophilic attack: The terminal nitrogen of tert-butylhydrazine attacks the carbonyl carbon of 3-methoxy-2-methylbenzoic acid derivative, forming a tetrahedral hemiaminal intermediate.

- Dehydration: Acid catalysis facilitates the elimination of water, yielding the final hydrazide product [6].

This mechanism is generalizable to most benzohydrazide syntheses, with proton transfer and hydrogen bonding playing critical roles in stabilizing transition states [6]. Kinetic studies suggest that the dehydration step is rate-limiting under mildly acidic conditions (pH 3–7), while excessive acidity suppresses nucleophilicity by protonating the hydrazine [6].

Functional Group Incorporation Strategies

The target molecule’s functional groups are incorporated through strategic precursor selection and sequential modifications:

- Tert-butyl group: Introduced via alkylation of hydrazine using tert-butyl bromide or through Schiff base formation with tert-butylamine [1].

- Methoxy and methyl groups: Pre-installed on the benzoic acid precursor via electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation for methyl groups, nucleophilic methoxylation) [3].

- 3-Methylbenzoyl moiety: Attached through acylation of the hydrazide nitrogen using 3-methylbenzoyl chloride in the presence of a base like triethylamine [1].

Microwave-assisted synthesis has proven effective for introducing thermally sensitive groups, reducing reaction times from hours to minutes [2]. For example, microwave irradiation at 350–500 W enables rapid hydrazide formation from methyl benzoate and hydrazine hydrate in ethanol [2].

Modern Synthetic Approaches

Recent advancements in benzohydrazide synthesis emphasize efficiency and scalability:

- Continuous flow systems: Halloran et al. demonstrated a continuous flow method for synthesizing azelaic dihydrazide from dicarboxylic acids, achieving 86% yield over 9 hours [4]. This approach minimizes intermediate isolation and enhances reproducibility for large-scale production.

- Mechanochemical synthesis: Solvent-free grinding of solid precursors accelerates reactions while reducing waste. Pisk et al. reported mechanosynthesis of hydrazones and Schiff bases with 85–95% yields within 30 minutes [3].

- Enzyme-mediated catalysis: Though not yet applied to this specific compound, lipases and proteases have shown promise in catalyzing hydrazide formations under mild conditions [6].

Structural Modification Strategies

Aromatic Ring Substitution Patterns

The electronic and steric profiles of N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide are dictated by its substitution patterns:

- 3-Methoxy group: Electron-donating methoxy groups at the meta position enhance solubility via hydrogen bonding while directing electrophilic substitution to the para position [5].

- 2-Methyl group: Ortho-methyl substituents introduce steric hindrance, potentially slowing hydrolysis or enzymatic degradation [1].

- 3-Methylbenzoyl moiety: The meta-methyl group on the benzoyl ring balances electronic effects, preventing excessive electron donation that could destabilize the hydrazide bridge [3].

Comparative studies on analogous compounds reveal that para-substituted electron-withdrawing groups (e.g., nitro) reduce hydrazide stability, whereas electron-donating groups (e.g., methoxy) enhance resonance stabilization [5].

Hydrazide Bridge Modifications

The hydrazide bridge (-NH-N(C=O)-) serves as both a structural linchpin and a site for functional diversification:

- N'-alkylation: The tert-butyl group at N' impedes rotational freedom, favoring a planar conformation that enhances π-π stacking with aromatic systems [1].

- Acylation: Introduction of the 3-methylbenzoyl group at N' involves reacting the hydrazide with 3-methylbenzoyl chloride in dichloromethane. Acylation increases molecular rigidity, as evidenced by X-ray crystallography data from similar compounds [3].

- Tautomerization: Under acidic conditions, the hydrazide bridge can tautomerize to an iminol form, though this is suppressed by steric bulk from the tert-butyl group [6].

Tertiary Butyl Group Variations

The tert-butyl group’s role extends beyond steric bulk:

- Solubility modulation: The hydrophobic tert-butyl group improves lipid solubility, which is critical for membrane permeability in bioactive analogs [1].

- Synthetic alternatives: Isosteric replacements like cyclopentyl or adamantyl groups have been explored to fine-tune solubility without compromising steric effects [4].

- Stability enhancement: The tert-butyl group’s electron-donating inductive effect stabilizes the hydrazide bond against hydrolysis, as shown in comparative stability studies [6].